Methyl nitrate; scopolamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl nitrate: is a chemical compound with the formula CH₃NO₃. It is the methyl ester of nitric acid and is known for its explosive properties. Methyl nitrate is a colorless, volatile liquid that is highly sensitive to shock and friction .

Scopolamine: It is used medically for its anticholinergic properties, particularly in treating motion sickness and postoperative nausea .

準備方法

Methyl Nitrate

Methyl nitrate can be synthesized through several methods:

Condensation of Nitric Acid and Methanol: This method involves the reaction of methanol with nitric acid to produce methyl nitrate and water[ \text{CH}_3\text{OH} + \text{HNO}_3 \rightarrow \text{CH}_3\text{NO}_3 + \text{H}_2\text{O} ]

Reaction of Methyl Iodide and Silver Nitrate: This method involves the reaction of methyl iodide with silver nitrate to produce methyl nitrate and silver iodide[ \text{CH}_3\text{I} + \text{AgNO}_3 \rightarrow \text{CH}_3\text{NO}_3 + \text{AgI} ]

Industrial Production: Industrially, methyl nitrate is produced by the nitration of methanol using a mixture of sulfuric and nitric acids.

Scopolamine

Scopolamine is typically extracted from plants of the Solanaceae family. The extraction process involves:

Alkalization: The plant material is treated with an alkaline solution to free the alkaloids.

Extraction with Non-Polar Solvents: The free alkaloids are then extracted using non-polar solvents such as chloroform or ether.

Purification: The crude extract is purified through multiple liquid-liquid extractions and crystallization processes.

化学反応の分析

Methyl Nitrate

Methyl nitrate undergoes several types of chemical reactions:

Oxidation: Methyl nitrate can be oxidized to produce nitromethane and other nitrogen oxides.

Reduction: It can be reduced to produce methanol and nitric oxide.

Substitution: Methyl nitrate can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.

Scopolamine

Scopolamine primarily undergoes hydrolysis and N-alkylation reactions:

Hydrolysis: Scopolamine can be hydrolyzed to produce scopine and tropic acid.

N-Alkylation: It can be alkylated to produce derivatives such as scopolamine butylbromide.

科学的研究の応用

Methyl Nitrate

Methyl nitrate is used in scientific research primarily for its explosive properties. It is studied in the context of:

Energetic Materials: Research focuses on its use as a high-energy material in propellants and explosives.

Atmospheric Chemistry: Methyl nitrate is also studied for its role in atmospheric reactions involving nitrogen oxides.

Scopolamine

Scopolamine has a wide range of scientific research applications:

Medicine: It is used to treat motion sickness, postoperative nausea, and certain gastrointestinal disorders.

Pharmacology: It is used to develop and test new anticholinergic drugs and their derivatives.

作用機序

Methyl Nitrate

Methyl nitrate exerts its effects through rapid decomposition, releasing large amounts of energy. The decomposition produces gases such as nitrogen dioxide and carbon monoxide, which contribute to its explosive properties .

Scopolamine

Scopolamine works by blocking muscarinic acetylcholine receptors in the central and peripheral nervous systems. This inhibition reduces the effects of acetylcholine, leading to decreased motion sickness and nausea .

類似化合物との比較

Methyl Nitrate

Similar compounds include:

Nitroglycerin: Like methyl nitrate, nitroglycerin is a nitrate ester with explosive properties.

Ethylene Glycol Dinitrate: Another nitrate ester used in explosives and propellants.

Scopolamine

Atropine: Another tropane alkaloid with anticholinergic properties, used to treat bradycardia and as a pre-anesthetic.

Hyoscyamine: A tropane alkaloid with similar anticholinergic effects, used to treat gastrointestinal disorders.

Conclusion

Methyl nitrate and scopolamine are two distinct compounds with unique properties and applications. Methyl nitrate is primarily known for its explosive properties, while scopolamine is valued for its medicinal uses. Both compounds continue to be subjects of extensive scientific research, contributing to advancements in their respective fields.

特性

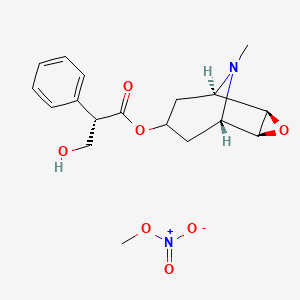

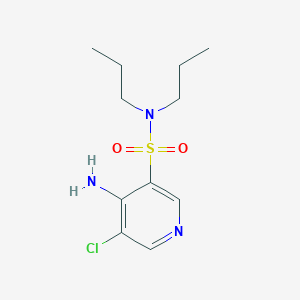

分子式 |

C18H24N2O7 |

|---|---|

分子量 |

380.4 g/mol |

IUPAC名 |

methyl nitrate;[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H21NO4.CH3NO3/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;1-5-2(3)4/h2-6,11-16,19H,7-9H2,1H3;1H3/t11?,12-,13-,14+,15-,16+;/m1./s1 |

InChIキー |

SDHOXZGOZSBOPS-WYHSTMEOSA-N |

異性体SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.CO[N+](=O)[O-] |

正規SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.CO[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11819985.png)

![tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B11819986.png)

![2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid](/img/structure/B11819987.png)

![3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11819991.png)

![benzyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B11819993.png)

![(NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B11820006.png)

![(2S)-2-amino-3-(1H-imidazol-5-yl)-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pentanedioic acid](/img/structure/B11820032.png)

![Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate](/img/structure/B11820041.png)